![molecular formula C16H22N2O3S B2861762 N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351613-66-5](/img/structure/B2861762.png)

N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

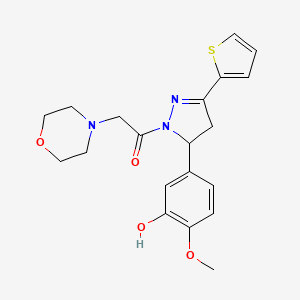

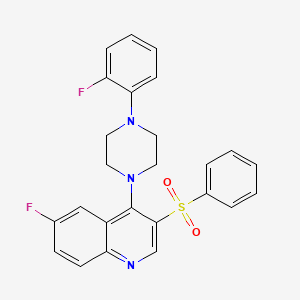

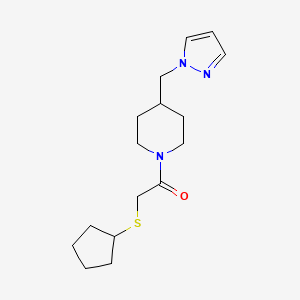

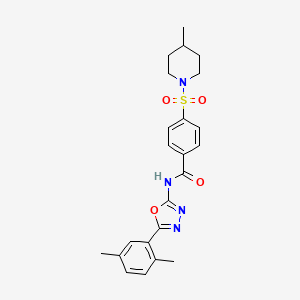

Descripción

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical reactions it undergoes. It may also include information about its physical and chemical properties such as melting point, boiling point, solubility, and reactivity .

Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often requires careful selection of starting materials, reaction conditions (such as temperature and pressure), and catalysts .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The compound N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . The compound is synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .

Anticonvulsant Potential

The compound has shown potential in anticonvulsant applications . The anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro [4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro [5.5]undecane-3,5-diones was described. The title compounds showed good anticonvulsant activity especially in the scPTZ screen .

Satellite Communications

The compound F6122-0338 is used in the satellite communications industry . Renesas Electronics Corporation expanded its portfolio of mmWave LNAs and Tx BFICs with the introduction of three new dual-beam active beamforming ICs: F6121 for Ku-band Satcom, F6122 for Ka-band Satcom, and F6123 for Ku-band radar and line-of-sight communications .

In-flight Connectivity

The compound F6122-0338 is a critical enabler of next-generation, low-latency electronically steered antennas for in-flight connectivity (IFC) .

Maritime Communications

The compound F6122-0338 is also used in maritime communications . It enables low-latency electronically steered antennas for maritime communications .

Low Earth Orbit (LEO) Ground Terminals

The compound F6122-0338 is used in Low Earth Orbit (LEO) ground terminals . It enables low-latency electronically steered antennas for LEO ground terminals .

Radar Systems

The compound F6122-0338 is used in radar systems . It enables low-latency electronically steered antennas for radar systems .

Point-to-Point Communications Systems

The compound F6122-0338 is used in point-to-point communications systems . It enables low-latency electronically steered antennas for point-to-point communications systems .

Mecanismo De Acción

Target of Action

The primary targets of N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have been found to target receptor-interacting protein kinases (ripks) and mixed lineage kinase domain-like protein (mlkl), which are key components in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

Compounds that target ripks and mlkl, like the one mentioned above, can inhibit the necroptosis signaling pathway . This inhibition can prevent cell death and potentially alleviate the symptoms of diseases associated with necroptosis.

Biochemical Pathways

The necroptosis signaling pathway, which involves ripks and mlkl, is likely to be affected based on the targets of similar compounds . Inhibition of this pathway can prevent cell death and potentially alleviate the symptoms of diseases associated with necroptosis.

Result of Action

Based on the targets of similar compounds, it can be inferred that f6122-0338 may inhibit the necroptosis signaling pathway, preventing cell death and potentially alleviating the symptoms of diseases associated with necroptosis .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include determining the compound’s toxicity towards various organisms, its potential for causing cancer (carcinogenicity), and its potential for causing birth defects (teratogenicity) .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-20-14-5-3-13(4-6-14)17-15(19)18-9-7-16(8-10-18)21-11-12-22-16/h3-6H,2,7-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAVGDMSBQNJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)

![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)

![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)

![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)

![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)